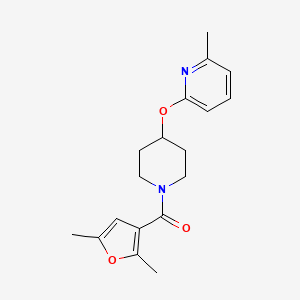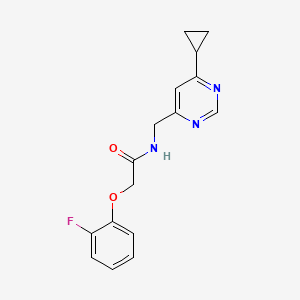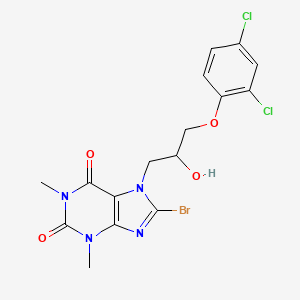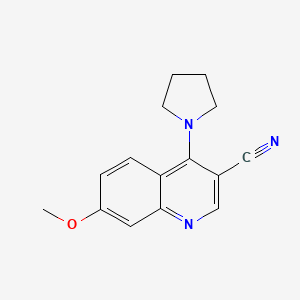
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMF-POPOP and is primarily used as a fluorescent dye in biological and chemical experiments.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. This process is known as fluorescence and is used to visualize and detect molecules in biological and chemical systems.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound as it is primarily used as a fluorescent dye and not as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone as a fluorescent dye is its high quantum yield, which means that it emits a high amount of light per absorbed photon. This makes it a highly sensitive detector for molecules in biological and chemical systems. However, one limitation of DMF-POPOP is its relatively short fluorescence lifetime, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone in scientific research. One potential application is in the development of new fluorescent probes for imaging and detecting specific molecules in biological systems. DMF-POPOP can also be used in the development of new sensors for detecting environmental pollutants and toxins. Additionally, there is potential for the use of DMF-POPOP in the development of new materials for optoelectronic devices.
Métodos De Síntesis
The synthesis of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-(6-methylpyridin-2-yloxy)piperidine and subsequent conversion of the resulting carboxylic acid to the corresponding acid chloride. The acid chloride is then reacted with an amine to produce the final product.
Aplicaciones Científicas De Investigación
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research. It is primarily used as a fluorescent dye in biological and chemical experiments, such as fluorescence microscopy and flow cytometry. DMF-POPOP is also used as a detector in liquid chromatography and capillary electrophoresis.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-17(19-12)23-15-7-9-20(10-8-15)18(21)16-11-13(2)22-14(16)3/h4-6,11,15H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYHCMUTUQBGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)



![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)

![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)
![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)


![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)